molecular formula C11H14O B14592994 1-[(But-2-en-1-yl)oxy]-2-methylbenzene CAS No. 61493-56-9

1-[(But-2-en-1-yl)oxy]-2-methylbenzene

Cat. No.: B14592994
CAS No.: 61493-56-9
M. Wt: 162.23 g/mol
InChI Key: YALGDKSHRQTYBL-UHFFFAOYSA-N
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Description

1-[(But-2-en-1-yl)oxy]-2-methylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a but-2-en-1-yloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-2-en-1-yl)oxy]-2-methylbenzene typically involves the alkylation of 2-methylphenol (o-cresol) with but-2-en-1-yl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(But-2-en-1-yl)oxy]-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Saturated derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-[(But-2-en-1-yl)oxy]-2-methylbenzene finds applications in various fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(But-2-en-1-yl)oxy]-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • 1-[(But-2-en-1-yl)oxy]-4-methylbenzene
  • 1-[(But-2-en-1-yl)oxy]-3-methylbenzene
  • 1-[(But-2-en-1-yl)oxy]-2,4-dimethylbenzene

Uniqueness: 1-[(But-2-en-1-yl)oxy]-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the but-2-en-1-yloxy group relative to the methyl group on the benzene ring influences its reactivity and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

61493-56-9

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-but-2-enoxy-2-methylbenzene

InChI

InChI=1S/C11H14O/c1-3-4-9-12-11-8-6-5-7-10(11)2/h3-8H,9H2,1-2H3

InChI Key

YALGDKSHRQTYBL-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CC=CC=C1C

Origin of Product

United States

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